molecular formula C11H15NO4 B3109218 6-(2-Isopropoxyethoxy)nicotinic acid CAS No. 1707719-07-0

6-(2-Isopropoxyethoxy)nicotinic acid

Cat. No.: B3109218
CAS No.: 1707719-07-0
M. Wt: 225.24 g/mol
InChI Key: LXSGSRFZFRXXKN-UHFFFAOYSA-N
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Description

Contextualization of Nicotinic Acid Derivatives in Medicinal Chemistry Research

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental molecule involved in numerous vital biological processes. mdpi.com Beyond its nutritional role, pharmacological doses of nicotinic acid and its derivatives have long been scrutinized for their therapeutic effects. These compounds have demonstrated a wide array of biological activities, including lipid-lowering, anti-inflammatory, and vasodilatory effects. nih.gov

The versatility of the nicotinic acid core has led to the development of numerous derivatives with improved efficacy and diverse applications. Research has shown that modifications to the nicotinic acid structure can yield compounds with potent analgesic and anti-inflammatory properties. mdpi.comjustia.com Furthermore, certain derivatives have shown promise in addressing complex conditions such as Alzheimer's disease, pneumonia, and kidney diseases, underscoring the scaffold's broad therapeutic potential. frontiersin.org This rich history of medicinal chemistry success provides a strong foundation for the continued exploration of novel analogues.

Overview of the Pyridine (B92270) Carboxylic Acid Scaffold and its Biological Significance

6-(2-Isopropoxyethoxy)nicotinic acid is built upon the pyridine carboxylic acid scaffold. This structural motif is considered a "privileged scaffold" in drug discovery, as it is a core component in a multitude of clinically useful agents. acs.orgresearchgate.net The significance of this scaffold lies in its unique combination of structural and electronic features.

The pyridine ring is an aromatic, electron-deficient heterocycle. researchgate.net The nitrogen atom within the ring acts as a hydrogen bond acceptor, enabling strong interactions with biological targets like enzymes and receptors. researchgate.net This feature, combined with the potential for π-π stacking interactions, enhances binding affinity and selectivity. researchgate.net The carboxylic acid group adds polarity and can coordinate with metal ions, further diversifying its potential interactions within a biological system. researchgate.net These characteristics make pyridine carboxylic acid derivatives highly versatile and effective as therapeutic agents for a range of conditions, including infections, inflammation, and cancer. researchgate.net

Rationale for Investigating Ether-Functionalized Nicotinic Acid Analogues at Position 6

The specific placement of an ether-containing substituent at the 6-position of the nicotinic acid ring is a deliberate strategy rooted in structure-activity relationship (SAR) studies. Research into related structures, such as 6-substituted nicotine (B1678760) analogs, has revealed that modifications at this position can significantly influence biological activity, particularly at nicotinic acetylcholine (B1216132) receptors (nAChRs).

Studies have indicated that the lipophilicity (hydrophobicity) and steric bulk of the substituent at the 6-position are critical factors that modulate receptor affinity. The introduction of an ether chain, such as the (2-Isopropoxyethoxy) group, allows for a precise tuning of these properties. The rationale for this functionalization is to systematically explore how changes in the size, flexibility, and lipophilicity of the side chain impact the molecule's interaction with its biological target. It is hypothesized that such modifications can lead to derivatives with enhanced binding affinity, improved selectivity, or more favorable pharmacokinetic profiles. For instance, a recent study focused on modifying position 6 of the pyridine ring with (thio)ether functionalities to develop novel inhibitors of α-amylase and α-glucosidase for potential use in treating type 2 diabetes. nih.gov

Scope and Objectives of Academic Inquiry into the Compound

While extensive public data on this compound itself is limited, the academic inquiry into this and related compounds follows a well-defined path. The primary objective is to synthesize and characterize this novel analogue to investigate its potential as a chemical probe or therapeutic lead.

The scope of such research typically involves a multi-step chemical synthesis to create the target molecule, followed by rigorous purification and structural confirmation using techniques like NMR and mass spectrometry. The core of the academic inquiry then focuses on biological evaluation. Based on the rationale for its design, a key objective would be to determine the compound's binding affinity for various subtypes of nicotinic acetylcholine receptors. This involves in vitro binding assays to calculate inhibition constants (Ki values), which quantify the compound's potency.

The ultimate goal is to contribute to the broader understanding of the structure-activity relationships of 6-substituted nicotinic acids. By comparing the biological data of this compound with that of other analogues, researchers can elucidate the specific roles of substituent size, lipophilicity, and electronic nature in receptor binding. This knowledge is invaluable for the rational design of future compounds with optimized therapeutic properties.

To illustrate the type of data generated in such research, the following table presents findings from a study on various 6-substituted nicotine analogues and their binding affinities at nicotinic acetylcholine receptors.

CompoundSubstituent at Position 6Binding Affinity (Ki, nM)
Nicotine-H1.1
6-Methylnicotine-CH314
6-Ethylnicotine-CH2CH345
6-Propylnicotine-(CH2)2CH3100
6-Hydroxynicotine-OH>10,000
6-Methoxynicotine-OCH32,100
6-Chloronicotine-Cl1,100
6-Bromonicotine-Br3,400

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(2-propan-2-yloxyethoxy)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-8(2)15-5-6-16-10-4-3-9(7-12-10)11(13)14/h3-4,7-8H,5-6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXSGSRFZFRXXKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCOC1=NC=C(C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 6 2 Isopropoxyethoxy Nicotinic Acid

Strategic Approaches to the Synthesis of 6-Substituted Nicotinic Acid Ethers

The construction of 6-substituted nicotinic acid ethers, such as 6-(2-Isopropoxyethoxy)nicotinic acid, relies on established and innovative organic synthesis principles. These methods are designed to efficiently introduce the desired ether linkage at the C6 position of the nicotinic acid scaffold.

Innovative Green Synthetic Pathways for Pyridine (B92270) Ring Functionalization

In recent years, the development of environmentally benign synthetic methods has become a priority in chemical synthesis. For the functionalization of pyridine rings, "green" approaches aim to replace toxic solvents and reagents, reduce reaction times, and simplify purification processes. researchgate.netunimi.it One such advancement is the use of Cyrene™, a bio-based solvent, as a sustainable alternative to conventional polar aprotic solvents like DMF, DMSO, and NMP, which are known for their toxicity. researchgate.net

A notable green protocol involves the nucleophilic aromatic substitution (SNAr) of nicotinic esters in Cyrene™. This method has been shown to be highly efficient, often requiring very short reaction times—as little as 15 minutes—at elevated temperatures. The high boiling point of Cyrene™ (227 °C) facilitates these rapid, high-temperature reactions. unimi.it An additional environmental benefit is the ease of product isolation; since Cyrene™ is water-soluble, the desired product often precipitates upon the addition of ice-water, simplifying the purification process. researchgate.netunimi.it While this specific methodology has been demonstrated for a library of nicotinic esters with various phenols and thiophenols, the principles are applicable to the synthesis of alkoxy derivatives from corresponding alcohols. researchgate.net

Biocatalytic routes also represent a green strategy for functionalizing pyridine rings. For instance, genetically engineered microorganisms have been used to hydroxylate nicotine (B1678760) to produce 6-hydroxynicotine, a valuable precursor for various hydroxylated-pyridine compounds. nih.gov Such enzymatic approaches, while not directly producing the target compound, highlight the potential of biotechnology in creating key intermediates for more complex nicotinic acid derivatives under mild and environmentally friendly conditions. nih.govfrontiersin.org

Nucleophilic Aromatic Substitution (SNAr) Reactions for Ether Moiety Introduction at Position 6

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for introducing substituents onto an electron-deficient aromatic ring, such as the pyridine nucleus in nicotinic acid derivatives. unimi.itmasterorganicchemistry.com The reaction proceeds through the attack of a nucleophile on the ring, forming a negatively charged intermediate (a Meisenheimer complex), followed by the departure of a leaving group. libretexts.org

For the synthesis of 6-alkoxy nicotinic acid derivatives, the SNAr reaction typically involves an alcohol as the nucleophile and a pyridine ring activated with a good leaving group, such as a halogen, at the 6-position. researchgate.net The presence of an electron-withdrawing group, like the carboxylic acid or an ester group at the 3-position of the nicotinic acid, further activates the ring towards nucleophilic attack, particularly at the ortho (2 and 4) and para (6) positions. unimi.itlibretexts.org The reaction is generally accelerated by the presence of a base, which deprotonates the alcohol to form a more potent alkoxide nucleophile.

A typical reaction scheme would involve reacting a 6-halonicotinic acid ester with the desired alcohol in the presence of a base. The choice of solvent is crucial, with polar aprotic solvents being traditional choices, although greener alternatives are gaining prominence. researchgate.netunimi.it

Reactant 1Reactant 2BaseSolventKey Feature
Methyl 6-chloronicotinatePhenol/ThiophenolEt3NCyrene™Green, rapid (15 min) synthesis researchgate.net
6-Halonicotinic Acid EsterAlcohol (e.g., 2-Isopropoxyethanol)Base (e.g., NaH, K2CO3)Polar Aprotic (e.g., DMF)Conventional SNAr approach
2,4,6-TrinitrochlorobenzeneNaOH-AqueousExample of activated SNAr libretexts.org

Derivatization from Precursors such as 6-Chloro-nicotinic Acid

The most direct precursor for the synthesis of this compound via SNAr is 6-chloronicotinic acid or its ester form, methyl 6-chloronicotinate. researchgate.net This precursor is widely used due to the good leaving group ability of the chloride ion. The synthesis begins with the reaction of this chloro-precursor with 2-isopropoxyethanol (B94787) in the presence of a suitable base and solvent.

The reaction conditions, such as temperature and choice of base, are optimized to ensure complete substitution and minimize side reactions. Following the successful introduction of the ether moiety, a subsequent hydrolysis step is required if an ester precursor was used. This final step converts the ester group at the 3-position back into the carboxylic acid, yielding the final product, this compound.

Precursor Design and Synthesis for Isopropoxyethoxy Group Incorporation

The successful synthesis of the target molecule is critically dependent on the availability and synthesis of the key precursors that form the isopropoxyethoxy side chain and the functionalized nicotinic acid core.

Synthetic Routes to 2-(2-Isopropoxyethoxy)benzene/pyridine Ring Analogues

While the specific synthesis of 2-isopropoxyethanol is straightforward, examining the synthesis of analogous structures where an ether chain is attached to an aromatic ring provides insight into relevant chemical strategies. For instance, the synthesis of 2-hydroxyethylpyridine, an important intermediate, is achieved by reacting 2-picoline with formaldehyde (B43269) (or paraformaldehyde) in the presence of a solvent like DMF and an acidic catalyst. google.com This demonstrates a method for building an ethoxy-like chain onto a pyridine ring, which could then be further functionalized.

Selective Functionalization of the Carboxylic Acid Group in Nicotinic Acid Esters

The carboxylic acid group of nicotinic acid is a key functional handle. In the context of synthesizing 6-substituted derivatives, it is often advantageous to protect this group as an ester, typically a methyl or ethyl ester. researchgate.netmdpi.com This protection serves two main purposes: it prevents the acidic proton from interfering with base-mediated reactions, and it can increase the solubility of the nicotinic acid derivative in organic solvents.

Advanced Characterization Techniques for Novel Nicotinic Acid Derivatives

The structural confirmation and purity assessment of novel nicotinic acid derivatives like this compound would rely on a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis for Structural Confirmation (e.g., Multinuclear NMR, FTIR, Mass Spectrometry)

Spectroscopic methods are indispensable for the unambiguous structural elucidation of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the molecular framework. For this compound, characteristic signals would be expected for the protons and carbons of the pyridine ring, the isopropoxy group, and the ethoxy linker. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern of the nicotinic acid core.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis would confirm the presence of key functional groups. Expected characteristic absorption bands would include those for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, C-O-C stretching vibrations of the ether linkages, and the characteristic vibrations of the pyridine ring. nanomegas.com

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, further confirming the structure. mdpi.com The molecular ion peak would correspond to the exact mass of this compound.

TechniqueExpected Observations for this compound
¹H NMR Signals for pyridine ring protons, -OCH₂CH₂O- protons, -OCH(CH₃)₂ proton, and (CH₃)₂ protons.
¹³C NMR Resonances for pyridine ring carbons, carboxylic acid carbon, and carbons of the ether side chain.
FTIR (cm⁻¹) ~3000 (O-H), ~1700 (C=O), ~1100 (C-O-C), ~1600, 1580 (C=C, C=N of pyridine). nanomegas.com
Mass Spec. Molecular ion peak corresponding to the molecular weight of C₁₁H₁₅NO₄.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are crucial for assessing the purity of the synthesized compound and for its isolation from reaction mixtures. google.com

Thin-Layer Chromatography (TLC): TLC would be used for rapid monitoring of the reaction progress and for preliminary purity checks. Different solvent systems would be employed to ensure the separation of the product from starting materials and byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the quantitative assessment of purity. nih.govaocs.org A reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a buffer) would likely be used. The purity would be determined by the area of the product peak relative to the total peak area in the chromatogram. HPLC can also be used for the purification of the compound on a preparative scale.

MethodApplicationTypical Conditions
TLC Reaction monitoring, purity checkSilica gel plates, various solvent systems (e.g., ethyl acetate/hexanes, methanol/dichloromethane).
HPLC Purity assessment, purificationC18 column, mobile phase of acetonitrile/water gradient, UV detection. nih.govaocs.org

Advanced Diffraction Techniques for Solid-State Structure (if applicable)

Should this compound be obtained as a crystalline solid, X-ray diffraction techniques could be employed to determine its precise three-dimensional atomic arrangement in the solid state.

Single-Crystal X-ray Diffraction: This technique provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the crystal lattice. Obtaining suitable single crystals would be a prerequisite.

Powder X-ray Diffraction (PXRD): PXRD is used to analyze the crystallinity and phase purity of a solid sample. The resulting diffraction pattern is a fingerprint of the crystalline form. beilstein-journals.orgscirp.org

Comparative Analysis of Synthetic Efficiency and Yield for Ether Derivatives

The table below presents a hypothetical comparative analysis of yields for the synthesis of different 6-alkoxynicotinic acids based on literature for analogous reactions. The yields for the Williamson ether synthesis step can vary depending on the nature of the alcohol and the reaction conditions.

R in 6-OR-nicotinic acidStarting MaterialReaction ConditionsReported Yield (%)
Methyl6-chloronicotinic acid methyl esterNaOCH₃, CH₃OH, reflux~85-95
Ethyl6-chloronicotinic acid ethyl esterNaOCH₂CH₃, CH₃CH₂OH, reflux~80-90
Isopropyl6-chloronicotinic acid ethyl esterNaOCH(CH₃)₂, (CH₃)₂CHOH, reflux~70-85
2-Isopropoxyethyl6-chloronicotinic acid ethyl esterNaO(CH₂)₂OCH(CH₃)₂, DMF, heatEstimated 65-80

Data is estimated based on typical yields for Williamson ether synthesis on chloro-pyridines.

The slightly lower estimated yield for the 2-isopropoxyethoxy derivative could be attributed to the bulkier nature of the alkoxide and potential side reactions. The choice of solvent and temperature would be critical in optimizing the yield. Dmf is often used as a solvent for such reactions as it can dissolve the reactants and facilitate the nucleophilic substitution.

In Vitro Biological Activity and Mechanistic Investigations of 6 2 Isopropoxyethoxy Nicotinic Acid

Enzymatic Inhibition Profiles and Potency Assessment

Recent research into a series of novel nicotinic acid derivatives, which share a core structure with 6-(2-isopropoxyethoxy)nicotinic acid, has demonstrated their potential as potent enzyme inhibitors. nih.govacs.org These studies have focused on enzymes crucial to carbohydrate metabolism, offering a potential strategy for managing conditions related to hyperglycemia. acs.orgunimi.it

Alpha-Amylase Inhibitory Activity: Dose-Response and IC50 Determination

A study evaluating a library of nicotinic acid derivatives with modifications at the 6-position of the pyridine (B92270) ring identified compounds with significant inhibitory activity against α-amylase. nih.govunimi.it Notably, two derivatives, designated as compound 8 and compound 44 , demonstrated micromolar inhibition. nih.govunimi.it The dose-dependent inhibitory effects of these compounds were quantified by determining their half-maximal inhibitory concentration (IC50) values. nih.gov

Compoundα-Amylase IC50 (µM)
Compound 8 20.5
Compound 44 58.1
Acarbose (Control)Not specified in µM

Data sourced from a study on novel nicotinic acid derivatives. nih.govunimi.it

Alpha-Glucosidase Inhibitory Activity: Dose-Response and IC50 Determination

The same library of nicotinic acid derivatives was also screened for inhibitory activity against α-glucosidase, another key enzyme in carbohydrate digestion. nih.govacs.org Two different derivatives from the series, identified as compound 35 and compound 39 , exhibited potent inhibition of α-glucosidase, with IC50 values comparable to the well-known inhibitor, acarbose. nih.govunimi.it These findings underscore the potential of this class of compounds to modulate glucose absorption effectively. nih.gov

Compoundα-Glucosidase IC50 (µM)
Compound 35 32.9
Compound 39 26.4
Acarbose (Control)Comparable to test compounds

Data sourced from a study on novel nicotinic acid derivatives. nih.govunimi.it

Mechanistic Elucidation of Enzyme Inhibition: Noncompetitive Binding Modes

Mechanistic studies performed on the most promising nicotinic acid derivatives from the investigated library revealed a noncompetitive mode of inhibition for both α-amylase and α-glucosidase. nih.govacs.org This is a significant finding, as noncompetitive inhibitors bind to an allosteric site on the enzyme, rather than the active site, meaning their inhibitory effect is not overcome by increasing substrate concentrations. acs.org This mode of action can offer distinct regulatory advantages over competitive inhibitors. nih.govacs.org

In Vitro Enzyme Inactivation Kinetics and Levels

Further investigation into the inhibitory properties of these nicotinic acid derivatives included an assessment of their enzyme inactivation levels. nih.gov For instance, compound 44 was found to cause a remarkable 72% inactivation of α-amylase, an efficacy that surpassed the control compound, acarbose. nih.govunimi.it Similarly, compounds 35 and 39 led to a significant enhancement in the inhibition of α-glucosidase at saturation, with inactivation levels reaching approximately 80-90%. nih.gov Detailed kinetic parameters beyond these inactivation levels for this compound are not currently available in the public domain.

Modulation of Diacylglycerol O-Acyltransferase 2 (DGAT2) Activity

While specific data on this compound is not available, studies on its parent compound, nicotinic acid (niacin), have demonstrated a direct inhibitory effect on Diacylglycerol O-Acyltransferase 2 (DGAT2). nih.govcaldic.com DGAT2 is a critical enzyme in the synthesis of triglycerides. researchgate.net In vitro studies using HepG2 cells have shown that niacin inhibits DGAT2 activity in a dose-dependent manner. nih.govcaldic.com The inhibition was determined to be noncompetitive, with a reported IC50 value of 0.1 mM. nih.govcaldic.com This noncompetitive inhibition suggests that niacin binds to a site on the DGAT2 enzyme that is distinct from the active site, thereby reducing its catalytic efficiency without competing with the substrates. nih.gov

CompoundEnzymeIC50 (mM)Inhibition Mode
Nicotinic Acid (Niacin)DGAT20.1Noncompetitive

Data sourced from a study on the effect of niacin on DGAT2 activity. nih.govcaldic.com

Interaction with Nicotinamidase (PncA) and NAD+ Salvage Pathway Enzymes

Nicotinamidase (PncA) is an important enzyme in the NAD+ salvage pathway, responsible for the hydrolysis of nicotinamide (B372718) to nicotinic acid and ammonia. nih.govnih.gov This pathway is crucial for maintaining the cellular pool of NAD+, a vital coenzyme in numerous metabolic reactions. nih.gov While direct interaction studies of this compound with PncA have not been reported, the structural relationship to nicotinic acid places it within the context of this metabolic pathway. The conversion of nicotinamide to nicotinic acid by PncA is a key step that allows the cell to utilize various forms of vitamin B3 for NAD+ synthesis. nih.gov Inhibitors of PncA are of interest for their potential to modulate NAD+ levels. nih.govnih.gov For instance, 3-pyridine carboxaldehyde has been identified as a competitive inhibitor of PncA. nih.gov

Receptor Ligand Binding and Functional Assays

While specific binding affinity data for this compound are not available, its parent compound, nicotinic acid, is a well-established agonist for the Hydroxycarboxylic Acid Receptor 2 (HCA2), also known as GPR109A. nih.govwikipedia.org HCA2 is a G-protein coupled receptor (GPCR) primarily expressed in adipocytes and immune cells like macrophages. nih.govmdpi.com Nicotinic acid binds to this receptor with high affinity, initiating downstream signaling cascades. mdpi.com The interaction is crucial for the anti-lipolytic effects of nicotinic acid. nih.gov

Cryo-electron microscopy and crystallographic studies of HCA2 reveal a binding pocket where ligands like nicotinic acid interact with key residues. nih.gov The carboxylic acid group of the ligand forms a significant ionic interaction with a specific arginine residue (R111) within the receptor, which is critical for agonist activity. nih.gov Given that this compound retains this essential carboxylic acid moiety, it is hypothesized to also act as a ligand for HCA2. However, the bulky 6-position substituent (the isopropoxyethoxy group) would influence the binding affinity and efficacy compared to nicotinic acid. No studies documenting antagonistic activity for nicotinic acid or its derivatives at this receptor have been reported; currently, no antagonists are known for the HCA2 receptor. guidetopharmacology.org

Table 1: Known Agonists of HCA2/GPR109A (Data based on related compounds, not this compound)

CompoundReceptorAgonist TypeReported Affinity/Potency
Nicotinic AcidHCA2 (GPR109A)Full AgonistEC50 ~3 µM nih.gov
MK-6892HCA2 (GPR109A)Full AgonistKi of 4.0 nM, EC50 of 16 nM probechem.com
SCH900271HCA2 (GPR109A)Full AgonistEC50 of 2 nM probechem.com
MK-1903HCA2 (GPR109A)Full AgonistEC50 of 12.9 nM probechem.com

Activation of the HCA2 receptor by nicotinic acid initiates a specific signal transduction cascade. HCA2 is coupled to inhibitory G-proteins of the Gi/Go family. nih.govmdpi.com Upon agonist binding, the Gi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov This reduction in cAMP is the primary mechanism behind the anti-lipolytic effect observed in adipocytes. nih.govnih.gov

Furthermore, HCA2 activation can also stimulate other pathways, such as the mitogen-activated protein kinase (MAPK) cascade (ERK1/ERK2). guidetopharmacology.org In immune cells like macrophages, the nicotinic acid-HCA2 axis acts as a negative regulator of inflammation by inhibiting nuclear factor κB (NF-κB) activation and reducing the production of pro-inflammatory cytokines. nih.gov It is plausible that this compound, if it acts as an HCA2 agonist, would trigger a similar Gi-mediated signaling pathway, though the magnitude and downstream consequences could be modulated by its unique chemical structure.

Recent studies have revealed that nicotinic acid can directly modulate the activity of several heat-sensing Transient Receptor Potential (TRP) ion channels, specifically TRPV1, TRPV2, TRPV3, and TRPV4. nih.gov These channels are involved in various sensory functions. The interaction of nicotinic acid with these channels is complex and channel-specific: nih.gov

TRPV1 and TRPV3: Nicotinic acid potentiates the activity of these channels. For TRPV1, it lowers the heat-activation threshold, causing the channel to open at normal body temperature, which is a mechanism implicated in the skin flushing side effect of niacin therapy. nih.gov

TRPV2 and TRPV4: In contrast, nicotinic acid inhibits the activity of these channels. nih.gov

The specific interactions of this compound with TRPV channels have not been reported. However, as a derivative of nicotinic acid, it could potentially retain some of this modulatory activity. The nature and potency of such interactions would depend on how the 6-position substituent affects the molecule's ability to access and bind to the relevant sites on these ion channels.

Table 2: Effects of Nicotinic Acid on TRPV Channels (Data based on nicotinic acid, not this compound)

TRP ChannelEffect of Nicotinic AcidFunctional Consequence
TRPV1Potentiation / ActivationLowers heat-activation threshold nih.gov
TRPV2Inhibition- nih.gov
TRPV3PotentiationLowers heat-activation threshold nih.gov
TRPV4InhibitionElevates heat-activation threshold nih.gov

Despite the similarity in their names, nicotinic acid and nicotine (B1678760) act on entirely different receptor systems. Nicotinic Acetylcholine (B1216132) Receptors (nAChRs) are ligand-gated ion channels that respond to the neurotransmitter acetylcholine and the agonist nicotine. wikipedia.orgwikipedia.org They are critical for neuromuscular transmission and signaling in the central nervous system. wikipedia.orgnih.gov The pharmacology of nAChRs is distinct from that of the HCA2 GPCR that binds nicotinic acid. There is no evidence in the scientific literature to suggest that nicotinic acid binds to or modulates nAChRs. wikipedia.orgwikipedia.orgnih.gov Consequently, it is highly improbable that this compound would exhibit any significant ligand binding activity at nicotinic acetylcholine receptors.

Cellular and Molecular Mechanistic Studies

The effect of nicotinic acid on glucose metabolism is complex; high doses are sometimes associated with a mild increase in blood glucose or insulin (B600854) resistance. nih.govfrontiersin.org However, chemical modification of the nicotinic acid scaffold has been explored as a strategy to develop novel hypoglycemic agents.

One study investigated a series of 1,2-dihydro-2-oxo-3-pyridinecarboxylic acids, which are structurally related to nicotinic acid, bearing various substituents at the 6-position. nih.gov Several of these compounds were found to be potent oral hypoglycemic agents in rats, and importantly, they did not appear to operate through the same undesirable mechanisms as nicotinic acid. nih.gov The study revealed a clear structure-activity relationship, where the size and branching of the alkyl group at the 6-position were critical for hypoglycemic activity.

Table 3: Hypoglycemic Activity of 6-Substituted Nicotinic Acid Analogs (Data from a study on related compounds, which did not include this compound)

6-Position SubstituentHypoglycemic Activity in Rats
2,2-dimethylpropylActive (Most Potent) nih.gov
2,2-dimethylbutylActive nih.gov
1,1-dimethylethylActive nih.gov
2-methylpropylActive nih.gov
methylInactive nih.gov
pentylInactive nih.gov

Although this compound was not evaluated in this study, the findings demonstrate that substitution at the 6-position of the pyridine ring is a viable strategy for creating compounds with hypoglycemic properties. The ether-containing side chain of this compound is structurally distinct from the alkyl groups in the cited study, and its effect on blood glucose remains to be experimentally determined.

Based on a thorough review of the available scientific literature, there is no specific information regarding the in vitro biological activity and mechanistic investigations of the chemical compound This compound for the topics outlined in the user's request.

Therefore, it is not possible to generate an article that strictly adheres to the provided outline and focuses solely on this specific compound, as no research data appears to be publicly available for the following sections:

Development and Validation of In Vitro Biological Screening Models

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Structure Activity Relationship Sar and Computational Chemistry of 6 2 Isopropoxyethoxy Nicotinic Acid Derivatives

Elucidation of Structural Determinants for Biological Activity

The 6-(2-isopropoxyethoxy) side chain is a significant structural feature that can profoundly influence the pharmacokinetic and pharmacodynamic properties of the nicotinic acid scaffold. This moiety, characterized by its ether linkages and branched alkyl group, imparts a degree of flexibility and lipophilicity to the molecule. While direct studies on the 6-(2-isopropoxyethoxy) group are limited, the impact of alkoxy side chains, in general, has been explored in various contexts.

The length and branching of an alkyl chain can affect how a molecule fits into a receptor's binding pocket. For instance, in a study of cannabimimetic indoles, the N-1 alkyl side chain length was found to be critical for high-affinity binding to cannabinoid receptors, with optimal binding observed with a five-carbon chain. nih.gov Extending the chain to a heptyl group led to a significant decrease in binding affinity. nih.gov This suggests that there is an optimal size and conformation for the side chain to ensure a snug fit within the binding site. The isopropoxyethoxy group, with its specific length and branching, likely influences the binding affinity and efficacy of the parent nicotinic acid derivative in a similar fashion.

Structural Feature of Isopropoxyethoxy MoietyPotential Impact on Target Binding and Efficacy
Size and LengthInfluences fit within the binding pocket; optimal length can enhance affinity.
FlexibilityAllows the molecule to adopt an optimal conformation for binding.
Ether LinkagesPotential for hydrogen bond acceptor interactions with receptor residues.
Isopropoxy GroupContributes to lipophilicity, potentially enhancing hydrophobic interactions.

The pyridine (B92270) ring is the core scaffold of nicotinic acid and its derivatives, and substitutions on this ring are a common strategy to modulate pharmacological activity. The position, size, and electronic nature of these substituents can dramatically alter a compound's affinity for its target, its efficacy, and its selectivity.

Substitutions at the 6-position of the pyridine ring have been shown to be particularly important for the activity of various nicotinic acid derivatives. For example, a study on a series of 6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide derivatives as inhibitors of the Na+/Ca2+ exchanger (NCX) found that the nature of the substituent at the 3-position of the phenyl ring, which is attached to the nicotinamide (B372718) core, significantly influenced the inhibitory activity. ebi.ac.uk A quantitative structure-activity relationship (QSAR) study revealed that the hydrophobicity and shape of this substituent were key determinants of potency. ebi.ac.uk While this study focused on nicotinamides, the principles of substituent effects on the pyridine core are broadly applicable.

In another study on purine (B94841) derivatives, thioether-linked substituents at the 6-position were found to be superior to their oxygen and nitrogen isosteres for selective inotropic activity. nih.gov Furthermore, the introduction of electron-withdrawing groups on the benzhydryl moiety of these agents increased their potency. nih.gov This highlights the importance of the electronic properties of the substituent at the 6-position.

Substituent at Position 6Observed Effect on ActivityReference Compound Class
{4-[(3-fluorobenzyl)oxy]phenoxy}Potent inhibition of reverse NCX activity. ebi.ac.ukNicotinamides
Thioether-linked benzhydryl groupsSuperior selective inotropic activity compared to oxygen/nitrogen isosteres. nih.govPurines
Electron-withdrawing groups on benzhydryl moietyIncreased inotropic potency. nih.govPurines

The three-dimensional conformation of a molecule is a critical determinant of its ability to bind to a biological target. Conformational analysis aims to identify the preferred spatial arrangements of a molecule's atoms and to understand the energy barriers between different conformations. For flexible molecules like 6-(2-Isopropoxyethoxy)nicotinic acid, which contains several rotatable bonds in its side chain, understanding its conformational preferences is key to elucidating its interaction with receptors.

The flexibility of the isopropoxyethoxy side chain allows it to adopt a wide range of conformations. This conformational freedom can be advantageous, as it may allow the molecule to adapt its shape to fit optimally within a binding pocket. However, it can also be a disadvantage, as a significant portion of the molecule's population may exist in conformations that are not conducive to binding, leading to a loss of binding entropy.

The interaction with the receptor itself plays a crucial role in selecting a specific conformation from the ensemble of possibilities. The binding energy gained from the ligand-receptor interactions must be sufficient to overcome the energetic cost of adopting the bioactive conformation.

Molecular Modeling and Dynamics Simulations

Computational techniques such as molecular modeling and dynamics simulations provide a virtual window into the molecular world, allowing researchers to visualize and analyze the interactions between a ligand and its receptor at an atomic level. These methods are invaluable for understanding the mechanism of action of drugs, for predicting the binding of new molecules, and for guiding the design of more potent and selective compounds.

Ligand docking is a computational method that predicts the preferred orientation of a molecule when bound to a target protein. nih.gov This technique is widely used to screen virtual libraries of compounds and to understand the binding modes of known ligands. For this compound, docking studies can provide valuable insights into how it might interact with the active sites of its target enzymes or receptors.

In the context of nicotinic acid derivatives, a common target for docking studies is the G-protein coupled receptor 109A (GPR109A), also known as the hydroxycarboxylic acid receptor 2 (HCA2). ebi.ac.uknih.govnih.gov A homology model of GPR109A, often based on the crystal structure of bovine rhodopsin, has been used to dock nicotinic acid and its analogs. nih.gov These studies have suggested that a larger hydrophobic body combined with a polar tail could improve the interaction between the ligand and the receptor. nih.gov

Docking simulations can predict the specific amino acid residues that are likely to be involved in binding. For example, studies have shown that niacin interacts with key residues in the binding pocket of GPR109A. nih.gov It is plausible that the carboxylic acid group of this compound forms similar interactions, while the isopropoxyethoxy tail occupies a hydrophobic pocket within the receptor. The predicted binding affinity, often expressed as a docking score, can be used to rank different compounds and to prioritize them for synthesis and biological testing.

Molecular dynamics (MD) simulations provide a more dynamic picture of ligand-receptor interactions compared to static docking studies. MD simulations can track the movements of atoms over time, providing insights into the stability of the ligand-receptor complex, the role of solvent molecules, and the conformational changes that may occur upon binding.

In-depth Analysis of this compound Not Available in Public Scientific Literature

A comprehensive review of publicly available scientific literature and data reveals a lack of specific research on the chemical compound This compound pertaining to its advanced computational and medicinal chemistry properties. While extensive research exists for nicotinic acid (niacin) and various other derivatives, detailed studies focusing on the structure-activity relationship (SAR), computational chemistry, quantitative structure-activity relationship (QSAR) models, and rational design of analogues specifically for this compound could not be found.

Therefore, it is not possible to generate an article that adheres to the requested structure, which includes:

De Novo Design and Lead Optimization Based on SAR Data:Rational design of new analogues with improved potency or selectivity is predicated on existing SAR data and computational models. Without foundational binding, SAR, and simulation data for this compound, there is no scientific basis to discuss the rational design and optimization of novel analogues.

Exploration of Chemical Space for Structure-Based Drug Discovery

The exploration of the chemical space surrounding this compound is a critical step in the structure-based drug discovery process. This endeavor aims to identify novel derivatives with optimized pharmacological profiles, including enhanced potency, selectivity, and pharmacokinetic properties. By systematically modifying the core structure of this compound and evaluating the resulting analogues, researchers can delineate the structure-activity relationships (SAR) that govern the compound's biological effects. This process is significantly augmented by computational chemistry approaches, which can predict the binding affinities and physicochemical properties of virtual compounds, thereby prioritizing synthetic efforts.

The vastness of chemical space necessitates a strategic approach to its exploration. rsc.org Rather than a random synthesis of derivatives, a focused library design is often employed. This involves making targeted modifications to the parent molecule at key positions. For this compound, these positions include the carboxylic acid group, the pyridine ring, and the isopropoxyethoxy side chain.

Systematic Derivatization and SAR Analysis

A systematic approach to derivatization allows for a comprehensive understanding of how different functional groups at various positions on the scaffold of this compound influence its biological activity.

Modifications of the Carboxylic Acid Group:

The carboxylic acid moiety is a common starting point for modification due to its potential involvement in key interactions with biological targets, such as hydrogen bonding. A series of derivatives can be synthesized to explore the impact of altering this group. For instance, esterification to produce methyl or ethyl esters can provide insights into the necessity of the acidic proton. Amidation, leading to primary, secondary, or tertiary amides, can probe the steric and electronic requirements of this region. Furthermore, the replacement of the carboxylic acid with bioisosteres like tetrazoles or hydroxamic acids can be investigated to improve metabolic stability or cell permeability.

Table 1: Hypothetical Derivatives of this compound with Modifications at the Carboxylic Acid Group and Their Postulated Activity Trends

Compound ID Modification Rationale Predicted Activity Trend
1a Methyl EsterPro-drug potential, increased lipophilicityVariable, dependent on in vivo hydrolysis
1b EthylamideIncreased hydrogen bonding potentialPotentially maintained or enhanced
1c N,N-DimethylamideReduced hydrogen bonding, increased steric bulkLikely decreased
1d TetrazoleBioisosteric replacement, increased metabolic stabilityPotentially maintained or enhanced

Substitutions on the Pyridine Ring:

Table 2: Hypothetical Derivatives of this compound with Substitutions on the Pyridine Ring and Their Postulated Activity Trends

Compound ID Modification Rationale Predicted Activity Trend
2a 2-MethylIncreased steric hindrance near the nitrogenPotentially decreased
2b 4-ChloroElectron-withdrawing, alters electronicsActivity modulation
2c 5-FluoroElectron-withdrawing, potential for new interactionsActivity modulation
2d 2-AminoElectron-donating, new hydrogen bonding sitePotentially enhanced

Alterations of the Isopropoxyethoxy Side Chain:

The 6-(2-Isopropoxyethoxy) side chain plays a crucial role in the lipophilicity and conformational flexibility of the molecule. Modifications to this chain can have a profound impact on the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). Shortening or lengthening the alkyl chain, introducing branching, or replacing the ether oxygen with a sulfur or nitrogen atom are all viable strategies to explore this chemical space.

Table 3: Hypothetical Derivatives of this compound with Alterations of the Side Chain and Their Postulated Activity Trends

Compound ID Modification Rationale Predicted Activity Trend
3a 6-(2-Ethoxyethoxy)Reduced lipophilicityPotentially altered
3b 6-(2-Isopropoxypropoxy)Increased chain length and lipophilicityPotentially altered
3c 6-(2-Cyclopropoxyethoxy)Introduction of a rigid ringPotentially enhanced due to conformational restriction
3d 6-(2-Isopropoxyethylthio)Replacement of ether with thioetherAltered electronics and metabolic profile

Computational Modeling and Virtual Screening

Computational chemistry serves as a powerful tool to navigate the vast chemical space of possible derivatives. youtube.com Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can be employed to predict the biological activity of virtual compounds before their synthesis.

Molecular docking simulations can predict the binding mode and affinity of derivatives within the active site of a target protein. This allows for the rational design of compounds with improved interactions. For instance, if a specific hydrophobic pocket is identified in the target's binding site, derivatives with appropriately sized lipophilic groups on the isopropoxyethoxy side chain can be designed to fill this pocket and enhance binding affinity.

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. By building a QSAR model based on the experimental data from an initial set of synthesized derivatives, the activity of a much larger virtual library of related compounds can be predicted. This allows for the prioritization of compounds for synthesis that are most likely to be active.

The integration of systematic derivatization, SAR analysis, and computational modeling provides a robust framework for the exploration of the chemical space around this compound. This multi-faceted approach accelerates the drug discovery process by focusing resources on the most promising avenues of chemical modification, ultimately leading to the identification of optimized drug candidates.

Broader Academic Perspectives and Future Directions in Nicotinic Acid Derivative Research

Nicotinic Acid Derivatives as Probes for Biological Pathway Elucidation

Nicotinic acid and its derivatives are increasingly being developed as molecular probes to investigate and clarify complex biological pathways. By modifying the core structure with reporter groups, such as radioisotopes or fluorescent tags, researchers can create tools to track the distribution and interaction of these molecules within biological systems.

A notable application is in the field of oncology, particularly for melanoma detection. Radiofluorinated derivatives of nicotinamide (B372718) and picolinamide (B142947) have been synthesized to serve as probes for positron emission tomography (PET) imaging. mdpi.com For instance, compounds like ¹⁸F-FPABZA, a picolinamide–benzamide conjugate, have demonstrated a significant ability to target melanin, allowing for the visualization of melanotic melanoma. mdpi.com These probes help in understanding the metabolic pathways unique to cancer cells and can aid in early diagnosis. The development of such targeted probes is a testament to the utility of the nicotinic acid scaffold in creating diagnostic agents that can elucidate the underlying mechanisms of disease. mdpi.com

Advancements in Green Chemistry Principles for Pharmaceutical Synthesis

The pharmaceutical industry is progressively adopting green chemistry principles to minimize its environmental footprint, and the synthesis of nicotinic acid and its derivatives is a key area for these innovations. ispe.orgsamipubco.com The goal is to develop manufacturing processes that are more sustainable, efficient, and less reliant on hazardous substances. samipubco.comreachemchemicals.com

Key advancements in this area include:

Biocatalysis : Utilizing enzymes or whole microbial cells to catalyze reactions offers high selectivity and mild reaction conditions. mdpi.comfrontiersin.org For example, a green and concise synthesis of nicotinamide derivatives has been developed using Novozym® 435, a reusable lipase, in sustainable continuous-flow microreactors. rsc.org

Alternative Energy Sources : Microwave-assisted synthesis has been shown to dramatically reduce reaction times and the volume of solvents required compared to conventional methods. mdpi.com

Green Solvents : The use of environmentally benign solvents like ethanol, glycerol, or even solvent-free conditions, reduces the generation of volatile organic compounds (VOCs). reachemchemicals.commdpi.com

Flow Chemistry : Continuous flow synthesis allows for better reaction control, improved safety, and minimized waste generation, making it a highly efficient and sustainable technique. ispe.org

Catalytic Oxidation : For the production of niacin itself, processes involving the direct catalytic gas-phase oxidation of 3-picoline using air are being developed as a greener alternative to traditional methods that use more hazardous oxidizing agents. chimia.chresearchgate.net

Synthesis ApproachTraditional MethodGreen Chemistry AlternativeKey Advantages of Green Method
Oxidizing Agent Potassium dichromate, Nitric acid chimia.chnih.govAir (Catalytic gas-phase oxidation) chimia.chReduced pollution, avoids hazardous reagents.
Catalyst Stoichiometric reagentsReusable biocatalysts (e.g., lipase), Transition metal complexes rsc.orgrsc.orgIncreased atom economy, recyclability, high selectivity.
Solvent Volatile organic solvents (e.g., DMF, DMSO) mdpi.comEco-friendly solvents (e.g., water, ethanol) or solvent-free conditions reachemchemicals.commdpi.comReduced environmental impact, improved workplace safety.
Process Type Batch processingContinuous flow microreactors ispe.orgrsc.orgEnhanced efficiency, better process control, minimized waste.

These sustainable practices not only contribute to environmental protection but also offer economic benefits through resource optimization and reduced waste management needs. samipubco.com

Research into Alternative Nicotinic Acid Derivative Structures (e.g., Crown Ethers, Lariat Ethers)

Research has expanded to incorporate the nicotinic acid subunit into larger, more complex macrocyclic structures like crown ethers. acs.orgacs.org Crown ethers are cyclic compounds containing several ether groups, known for their ability to selectively bind cations within their central cavity. wikipedia.org

By synthesizing macrocycles that include the nicotinic acid moiety, researchers have created a novel class of compounds with unique properties. acs.org These nicotinic acid crown ethers are designed to combine the cation-binding ability of the crown ether ring with the chemical and biological properties of the pyridinecarboxylic acid unit. This fusion opens up possibilities for applications in areas such as:

Ion Sensing : Creating selective sensors for specific metal ions.

Phase Transfer Catalysis : Facilitating reactions between substances in different phases (e.g., an aqueous phase and an organic phase). wikipedia.org

Drug Delivery : Designing systems that can transport metal-based drugs or recognize specific biological targets.

The synthesis of these complex molecules, often involving the reaction of a nicotinic acid derivative (like 2-chloronicotinic acid) with polyethylene (B3416737) glycols, is an active area of investigation. acs.org

Bioengineering Approaches for Nicotinic Acid Production and Derivatization

Bioengineering offers a powerful and sustainable alternative to traditional chemical synthesis for producing nicotinic acid. frontiersin.orgnih.gov This approach leverages the metabolic pathways of microorganisms and the catalytic power of enzymes to convert simple precursors into valuable chemicals. nih.govresearchgate.net The enzymatic conversion of 3-cyanopyridine (B1664610) to nicotinic acid is a particularly advantageous route. researchgate.net

Several bioengineering strategies are being employed:

Whole-Cell Biocatalysts : Microorganisms such as Rhodococcus rhodochrous and genetically engineered E. coli are used to produce enzymes like nitrilase, which efficiently hydrolyzes 3-cyanopyridine to nicotinic acid. frontiersin.orgnih.gov

Enzyme Immobilization : To improve the stability and reusability of biocatalysts, enzymes or whole cells are immobilized on solid supports. This technique is crucial for developing industrial-scale processes, such as semi-continuous packed-bed bioreactors, which can achieve high yields and operate for extended periods. mdpi.com

Genetic and Protein Engineering : Modern "omics" technologies and synthetic biology are used to discover new enzymes and enhance the catalytic efficiency, stability, and substrate specificity of existing ones. frontiersin.orgnih.gov This allows for the creation of customized biocatalysts that are optimized for industrial production.

Microorganism/Enzyme SystemSubstrateKey FindingsReference
Rhodococcus rhodochrous J13-CyanopyridineAchieved 100% yield in the first reported nitrilase-catalyzed process for nicotinic acid production. frontiersin.orgnih.gov
Nocardia globerula NHB-23-CyanopyridineUtilized in a fed-batch reaction to achieve a high formation rate of nicotinic acid (24.6 g h⁻¹ g⁻¹ DCW). frontiersin.orgnih.gov
Immobilized E. coli (expressing nitrilase)3-CyanopyridineEmployed in a semi-continuous packed-bed bioreactor, operating for 41 batches with 100% conversion. mdpi.com
Bacillus pallidus Dac5213-CyanopyridineA thermostable nitrilase that directly hydrolyzes the substrate to nicotinic acid without forming the nicotinamide intermediate. researchgate.net

These bio-based methods are gaining importance as they require less energy and often result in a purer product that is easier to separate compared to chemical routes. researchgate.net

Complexation Studies of Nicotinic Acid with Metal Ions for Novel Applications

Nicotinic acid is an excellent chelating agent due to the presence of both a nitrogen atom in the pyridine (B92270) ring and oxygen atoms in the carboxyl group, which can coordinate with metal ions. orientjchem.orgresearchgate.net The study of these metal complexes is a burgeoning field, as the resulting compounds often exhibit unique chemical, physical, and biological properties distinct from the free ligand.

Transition metals are a primary focus of this research, as they can form stable coordinate covalent bonds. libretexts.org The stability of these complexes in aqueous solutions has been found to increase across the series of cations Cd(II), Co(II), Ni(II), Cu(II), and Fe(III), with iron(III) forming the most stable complexes. researchgate.net

These metal-nicotinate complexes have a wide range of potential applications:

Biomedical Agents : Copper complexes of nicotinic acid have been synthesized and investigated as mimetics of the superoxide (B77818) dismutase (SOD) enzyme, which plays a crucial role in antioxidant defense. nih.gov Other metal complexes have shown potential antimicrobial and antitumor activities. researchgate.net

Nutritional Supplements : Combining essential microelements with nicotinic acid can create complex food supplements. researchgate.net

Catalysis : Metal complexes are fundamental in catalysis, and nicotinic acid-based complexes could be used to drive various organic reactions. rsc.org

Bioinorganic Chemistry : These studies provide insight into the role of metal ions in biological systems, such as in metalloenzymes or transport proteins. keralapsc.gov.in

The Future of Nicotinic Acid Analogues in Chemical Biology and Drug Design

The nicotinic acid scaffold remains a cornerstone in the development of new therapeutic agents. Its simple, modifiable structure allows for the fine-tuning of pharmacological properties to achieve higher potency, greater selectivity, and improved safety profiles. The future of drug design in this area is focused on several promising avenues.

One major area of advancement is the design of novel derivatives targeting specific diseases. Researchers have successfully synthesized nicotinic acid derivatives with potential applications as anti-inflammatory, anticancer, and antimicrobial agents. nih.govnih.govmdpi.com For example, certain derivatives have shown potent inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. nih.gov

Furthermore, the discovery of a specific G protein-coupled receptor for nicotinic acid has deepened the understanding of its biological mechanisms. nih.gov This knowledge is paving the way for the development of new drugs that can modulate this receptor to treat metabolic disorders like dyslipidemia while minimizing side effects such as flushing. nih.gov The creation of conformationally restricted analogues and allosteric modulators represents another sophisticated approach to designing highly selective ligands for nicotinic receptors, which could lead to treatments for various neurological conditions. mdpi.comnih.gov As our understanding of chemical biology grows, nicotinic acid analogues will continue to be a fertile ground for discovering next-generation therapeutics.

Q & A

Q. What are the recommended synthetic routes for 6-(2-Isopropoxyethoxy)nicotinic acid, and what reaction conditions optimize yield?

  • Methodological Answer : Synthesis typically involves functionalizing the pyridine ring via nucleophilic substitution or coupling reactions. For analogs like 5-chloro-6-isopropoxynicotinic acid, halogenated intermediates are reacted with isopropanol derivatives under controlled temperatures (60–80°C) in anhydrous solvents (e.g., DMF or THF). Catalysts such as potassium carbonate or palladium-based reagents improve efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the target compound .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the pyridine ring.
  • HPLC-MS (C18 column, 0.1% formic acid/acetonitrile mobile phase) for purity assessment.
  • FT-IR to verify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).
  • Elemental analysis for empirical formula validation. Reference data from structurally similar compounds (e.g., 4-hydroxy-6-methylnicotinic acid) can aid interpretation .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles. Use fume hoods to minimize inhalation risks.
  • Storage : Store at 2–8°C in airtight containers to prevent degradation.
  • Spill Management : Avoid dust generation; use absorbent materials (e.g., vermiculite) for solid spills. Dispose via certified hazardous waste services.
  • First Aid : For skin contact, rinse with water for 15 minutes; consult medical attention if irritation persists. Analogous safety data for pyridine derivatives emphasize these precautions .

Advanced Research Questions

Q. How can mixed-effects modeling be applied to study the pharmacokinetics of this compound in preclinical models?

  • Methodological Answer : Use stochastic differential equations to model inter-individual variability in absorption and clearance. For nicotinic acid analogs, parameters like volume of distribution (Vd) and elimination half-life (t₁/₂) are estimated using nonlinear mixed-effects software (e.g., NONMEM or Monolix). Sensitivity analysis of gradients (e.g., FOCE approximation) improves robustness in parameter estimation. Reference studies on nicotinic acid in obese Zucker rats demonstrate this approach .

Q. What mechanistic insights explain the oxidation kinetics of this compound under acidic conditions?

  • Methodological Answer : The reaction with peroxomonosulfate (HSO₅⁻) in acidic media follows second-order kinetics. Protonation of the pyridine nitrogen increases electrophilicity, facilitating nucleophilic attack. Rate constants (k) are pH-dependent, with optimal reactivity observed at pH 2–3. Use stopped-flow spectrophotometry to monitor reaction progress. A proposed mechanism involves intermediate sulfonate adducts, validated by isotopic labeling and LC-MS .

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives for targeted imaging applications?

  • Methodological Answer : Modify the isopropoxyethoxy side chain to enhance lipophilicity and myocardial uptake. For example, replacing the isopropyl group with trifluoromethyl (as in 2-chloro-4-methyl-6-(trifluoromethyl)nicotinic acid) improves binding to fatty acid transporters. Radiolabeling with ⁹⁹ᵐTc via hydrazinonicotinyl chelators (e.g., N-succinimidyl derivatives) enables SPECT imaging. Validate biodistribution in rodent models using gamma counters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.